molecular formula C16H13N3O7S B2955339 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide CAS No. 1170954-11-6

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide

Cat. No. B2955339
M. Wt: 391.35
InChI Key: OXWJDOYOCCLLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O7S and its molecular weight is 391.35. The purity is usually 95%.
BenchChem offers high-quality 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Compounds containing isoxazole and sulfonamide groups have shown potent inhibitory properties against specific enzymes. For instance, studies have indicated that such compounds can effectively inhibit carbonic anhydrase II and VII, which are important targets for treating conditions like glaucoma and neuropathic pain. The synthesis of these compounds involves conventional and microwave methods, highlighting their potential in medical research focused on discovering new therapeutic agents (Altug et al., 2017).

Antimicrobial and Antifungal Agents

The novel benzodifuranyl derivatives, including similar structural compounds to the one mentioned, have been synthesized and tested for their antimicrobial and analgesic properties. These compounds have shown significant inhibitory activity against COX-2 enzymes, suggesting their potential as anti-inflammatory and analgesic agents. Their development introduces new possibilities in the treatment of inflammation and pain management (Abu‐Hashem et al., 2020).

Antiprotozoal Agents

Imidazo[1,2-a]pyridines derivatives, including the furan-2-yl group, have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown excellent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents. The research demonstrates the importance of these compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of compounds containing the furan-2-carboxamide group have been extensively studied. These studies provide insights into the methods of synthesizing various heterocyclic compounds, highlighting the versatility and potential applications of these compounds in developing new pharmaceuticals and materials (Aleksandrov et al., 2017).

Antitumor Agents

The design and synthesis of antitumor agents incorporating the benzothiazol-2-yl)furan-2-carbaldehyde structure have led to the discovery of compounds with superior activity compared to established drugs like 5-fluorouracil and cisplatin. This research underscores the potential of such compounds in cancer therapy (Matiichuk et al., 2020).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7S/c1-9-6-14(18-26-9)17-16(20)12-4-5-15(25-12)27(21,22)19-10-2-3-11-13(7-10)24-8-23-11/h2-7,19H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWJDOYOCCLLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide

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